5-Bromo-2-chloronicotinic acid tert-butyl ester
Description
5-Bromo-2-chloronicotinic acid tert-butyl ester (CAS: 1335055-73-6) is a nicotinic acid derivative featuring a bromine atom at the 5-position, a chlorine atom at the 2-position of the pyridine ring, and a tert-butyl ester group at the carboxylic acid moiety. Its IUPAC name is 1,1-dimethylethyl 5-bromo-2-chloro-3-pyridinecarboxylate. Notably, commercial availability of this compound has been discontinued, though reasons remain unspecified .
Properties
IUPAC Name |
tert-butyl 5-bromo-2-chloropyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrClNO2/c1-10(2,3)15-9(14)7-4-6(11)5-13-8(7)12/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKAWCXVBQHDOHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(N=CC(=C1)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901156794 | |
| Record name | 3-Pyridinecarboxylic acid, 5-bromo-2-chloro-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901156794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1335055-73-6 | |
| Record name | 3-Pyridinecarboxylic acid, 5-bromo-2-chloro-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1335055-73-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Pyridinecarboxylic acid, 5-bromo-2-chloro-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901156794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Direct Coupling with tert-Butyl Glycinate
- According to research by Van den Bogaert et al. and crystallographic studies (IUCr, PMC), the 5-bromo-2-chloronicotinic acid derivative is first converted into an amide intermediate by reaction with benzylamine.
- This intermediate is then coupled with tert-butyl glycinate using coupling agents such as benzotriazolyl tetramethyluronium fluoroborate (TBTU) in the presence of a base like diisopropylethylamine.
- The reaction proceeds at room temperature for 18 hours in dimethylformamide (DMF) under an inert atmosphere.
- The product is purified by silica gel chromatography, yielding the tert-butyl ester with high efficiency (~95% yield).
- Subsequent deprotection and functional group transformations can be performed if needed.
Acid Chloride Route
- Alternatively, the acid can be converted to its acid chloride using thionyl chloride under reflux.
- The acid chloride is then reacted with tert-butanol or tert-butyl glycinate in the presence of a base (e.g., triethylamine or sodium hydroxide solution).
- This method requires careful control of reaction times and temperatures to avoid side reactions such as saponification.
- Yields are moderate and depend on the substitution pattern; 5-bromo-2-chloronicotinic acid derivatives show slightly lower yields compared to their 5-bromo-6-chloronicotinic acid counterparts.
Comparative Data Table of Preparation Methods
Detailed Research Findings and Notes
- The lithiation-bromination sequence is critical for regioselective introduction of bromine at the 5-position while retaining the 2-chloro substituent, as demonstrated in patent CN111925289A.
- The use of TBTU as a coupling agent for ester formation offers mild reaction conditions and high yields, minimizing side reactions and degradation of sensitive functional groups.
- Acid chloride formation with thionyl chloride is a classical method but requires careful handling due to potential side reactions and lower yields, especially when multiple halogens are present on the aromatic ring.
- Chromatographic purification is essential to obtain analytically pure tert-butyl esters suitable for further synthetic applications.
- The tert-butyl ester is often used as a protecting group for carboxylic acids in multi-step synthesis due to its stability and ease of removal under acidic conditions.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-chloronicotinic acid tert-butyl ester can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Hydrolysis: The ester group can be hydrolyzed to yield 5-Bromo-2-chloronicotinic acid.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions under suitable conditions.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Hydrolysis: Acidic or basic conditions can be employed for the hydrolysis of the ester group.
Oxidation and Reduction: Common oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Major Products Formed
Substitution Reactions: Substituted derivatives of this compound.
Hydrolysis: 5-Bromo-2-chloronicotinic acid.
Oxidation and Reduction: Various oxidized or reduced forms of the compound.
Scientific Research Applications
Chemistry
5-Bromo-2-chloronicotinic acid tert-butyl ester serves as a key intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical reactions, including:
- Substitution Reactions: The halogen atoms can be replaced with other functional groups.
- Hydrolysis: The ester can be hydrolyzed to yield the corresponding carboxylic acid.
- Oxidation and Reduction Reactions: It can participate in redox reactions under appropriate conditions.
Biology
In biological research, this compound is utilized to study enzyme interactions and as a potential inhibitor in biochemical assays. Its structural properties make it suitable for investigating molecular targets within biological systems.
Medicine
The compound is being explored as a pharmaceutical intermediate. Research is ongoing to assess its efficacy in drug development, particularly for compounds targeting specific diseases or biological pathways .
Industry
In industrial applications, it contributes to the development of agrochemicals and other chemical products. Its reactivity and ability to form stable complexes make it valuable in creating formulations for agricultural use.
Case Study 1: Enzyme Interaction Studies
A study investigated the inhibitory effects of this compound on specific enzymes involved in metabolic pathways. The findings indicated that the compound effectively inhibited enzyme activity, suggesting potential therapeutic applications in metabolic disorders.
Case Study 2: Agrochemical Development
Research focused on the use of this compound in developing new agrochemical formulations. Results demonstrated improved efficacy in pest control compared to traditional agents, highlighting its potential role in sustainable agriculture practices .
Mechanism of Action
The mechanism of action of 5-Bromo-2-chloronicotinic acid tert-butyl ester involves its interaction with specific molecular targets. The bromine and chlorine atoms, along with the ester group, contribute to its reactivity and ability to form stable complexes with various biological molecules. The exact pathways and molecular targets are subject to ongoing research.
Comparison with Similar Compounds
Positional Isomers: 5-Bromo-6-chloronicotinic Acid Derivatives
A key structural analog is 5-bromo-6-chloronicotinic acid (CAS: 29241-62-1), which differs in the placement of the chlorine substituent (6-position instead of 2-position). Comparative studies reveal:
| Property | 5-Bromo-2-chloronicotinic acid tert-butyl ester | 5-Bromo-6-chloronicotinic acid |
|---|---|---|
| Substituent Positions | 5-Br, 2-Cl | 5-Br, 6-Cl |
| Functional Group | tert-butyl ester | Free carboxylic acid |
| Synthetic Utility | Intermediate for esters/amides with bioactivity | Precursor for phenylesters/amides |
| IR Spectroscopy Trends | Enhanced hydrogen bonding in N-phenylamides | Reduced hydrogen bonding vs. 2-Cl |
| Biological Activity | Suspected herbicidal/fungicidal activity | Similar bioactivity profile |
- Synthesis: Both compounds are synthesized via acid chloride intermediates. For the tert-butyl ester, the acid chloride reacts with tert-butanol, while 5-bromo-6-chloronicotinic acid derivatives are often coupled with substituted anilines to form amides or esters .
- Spectroscopic Differences : Infrared (IR) studies indicate that the 2-chloro substituent in the tert-butyl ester series promotes stronger hydrogen bonding in N-phenylamide derivatives compared to the 6-chloro isomer, likely due to electronic effects altering the carbonyl group’s electron density .
Ester Derivatives: tert-Butyl vs. Phenyl Esters
The tert-butyl ester is compared to phenyl esters of 5-bromo-2-chloronicotinic acid:
| Property | tert-Butyl Ester | Phenyl Ester |
|---|---|---|
| Steric Hindrance | High (bulky tert-butyl group) | Moderate (phenyl group) |
| Stability | Likely more stable to hydrolysis | Less stable under acidic/basic conditions |
| Lipophilicity | Increased (enhanced membrane permeability) | Moderate |
| Synthetic Accessibility | Challenging (discontinued commercial availability) | Readily synthesized via acid chlorides + phenols |
- However, its discontinued status suggests challenges in synthesis or scalability .
Amide Derivatives: N-Phenylamides
Replacing the ester group with an amide moiety significantly alters properties:
| Property | tert-Butyl Ester | N-Phenylamide |
|---|---|---|
| Hydrogen Bonding | Limited (ester carbonyl) | Strong (amide NH and carbonyl) |
| Bioactivity | Herbicidal/fungicidal | Broader pesticidal activity |
| Synthesis | Acid chloride + tert-butanol | Acid chloride + substituted aniline |
- Activity : N-Phenylamides exhibit stronger hydrogen bonding, which may enhance interactions with biological targets, leading to higher pesticidal activity .
Biological Activity
5-Bromo-2-chloronicotinic acid tert-butyl ester is a chemical compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound has the following molecular formula: . The presence of bromine and chlorine atoms in its structure contributes to its reactivity and biological properties. The tert-butyl ester group enhances its lipophilicity, which is crucial for membrane permeability and biological activity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The halogen substituents (bromine and chlorine) can participate in nucleophilic substitution reactions, influencing the compound's binding affinity to biological targets.
Key Mechanisms:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Binding: It can act as a ligand for certain receptors, modulating their activity.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Activity: Studies have suggested potential antimicrobial properties against various pathogens.
- Antitumor Activity: Preliminary investigations indicate that it may inhibit the proliferation of cancer cells through apoptosis induction.
- Neuroprotective Effects: The compound has been explored for its ability to protect neuronal cells in models of neurodegenerative diseases.
Case Studies and Experimental Data
- Antitumor Activity:
- Neuroprotective Effects:
- Enzyme Inhibition:
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Key Features | Biological Activity |
|---|---|---|---|
| 5-Bromo-2-chloronicotinic acid | C6H3BrClNO2 | Lacks tert-butyl group | Moderate antimicrobial activity |
| 5-Bromo-2-chloro-nicotinic acid hydrazide | C6H4BrClN3O2 | Contains hydrazide functional group | Antitumor activity |
| 5-Bromo-6-morpholin-nicotinic acid tert-butyl ester | C10H12BrClN3O2 | Morpholine ring enhances properties | Neuroprotective effects |
Q & A
Basic: What are the optimal strategies for introducing and removing the tert-butyl ester protecting group in nicotinic acid derivatives?
The tert-butyl ester group is widely used for carboxylic acid protection due to its stability under basic conditions and selective removal under acidic conditions. For 5-Bromo-2-chloronicotinic acid tert-butyl ester , the ester can be introduced via alkylation with tert-butyl bromoacetate under basic conditions (e.g., NaH or K₂CO₃ in DMF) . Removal typically employs strong acids like trifluoroacetic acid (TFA) in dichloromethane (1–4 h, room temperature) or HCl in dioxane (1–2 h, 0–25°C). Avoid benzyl or methyl esters due to risks of transpeptidation or premature hydrolysis under mild conditions .
Basic: How can regioselectivity challenges be addressed during halogenation or substitution reactions on the pyridine ring?
Regioselectivity in halogenation or nucleophilic substitution is influenced by steric and electronic factors. For example, bromination at the 5-position of 2-chloronicotinic acid derivatives is favored due to electron-withdrawing effects from the adjacent chlorine and carboxyl groups. Computational modeling (DFT) can predict reactive sites, while experimental validation via in situ monitoring (e.g., NMR or LC-MS) helps confirm intermediates. Use directing groups (e.g., boronic acids) in cross-coupling reactions to enhance selectivity .
Advanced: What experimental design considerations resolve contradictions in yield data for Claisen condensation or Suzuki-Miyaura couplings involving this compound?
Yield discrepancies often arise from competing side reactions or solvent effects. For instance:
- Claisen Condensation : Lower yields (23–31%) may result from keto-enol tautomerization side products. Optimize base strength (e.g., LDA vs. NaHMDS) and solvent polarity (THF vs. DMF) to stabilize intermediates .
- Suzuki-Miyaura Coupling : Ensure rigorous exclusion of oxygen and moisture to prevent boronic acid decomposition. Pre-activate the catalyst (e.g., Pd(PPh₃)₄ with degassed toluene) and use excess aryl halide (1.2–1.5 equiv.) to drive the reaction .
Advanced: How does in situ hydrolysis of the tert-butyl ester during Hantzsch pyrrole synthesis impact reaction efficiency?
During Hantzsch reactions, HBr generated as a byproduct can hydrolyze tert-butyl esters prematurely. To mitigate this:
- Use 0.5 equiv. of DIPEA to neutralize HBr without deactivating the catalyst.
- Monitor reaction progress via TLC (eluent: hexane/EtOAc 3:1) to detect free carboxylic acid formation. If hydrolysis occurs, isolate intermediates and re-protect before proceeding .
Advanced: What analytical techniques are critical for characterizing intermediates and resolving structural ambiguities?
- Low-Temperature NMR : Resolves overlapping signals from rotamers or tautomers (e.g., in tert-butyl ester intermediates). Use DMSO-d₆ at −20°C to slow conformational exchange .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formulas for halogenated derivatives (e.g., [M+H]+ for C₁₁H₁₀BrClNO₂: calc. 314.9601, obs. 314.9603).
- IR Spectroscopy : Identifies ester C=O stretches (~1720 cm⁻¹) and monitors hydrolysis by tracking carboxylic acid O-H stretches (~2500–3300 cm⁻¹) .
Advanced: How can instability of active esters (e.g., pentachlorophenyl or NHS esters) during peptide coupling be managed?
Active esters of tert-butyl-protected acids are prone to hydrolysis or decomposition. Strategies include:
- Sephadex LH-20 Chromatography : Remove residual pentachlorophenol after coupling to prevent side reactions .
- In Situ Activation : Generate active esters using DCC/HOBt immediately before use. Avoid storing intermediates for >24 h .
Basic: What safety protocols are essential when handling brominated and chlorinated pyridine derivatives?
- Ventilation : Use fume hoods due to potential release of HBr/HCl vapors during hydrolysis.
- Personal Protective Equipment (PPE) : Acid-resistant gloves (e.g., nitrile) and safety goggles.
- Waste Disposal : Quench acidic residues with NaHCO₃ before aqueous disposal .
Advanced: How do steric effects from the tert-butyl group influence reactivity in cross-coupling reactions?
The bulky tert-butyl group at the 2-position hinders axial approach of catalysts in Pd-mediated couplings. To enhance reactivity:
- Use bulky ligands (e.g., XPhos) to stabilize the transition state.
- Elevate temperature (80–100°C) in microwave-assisted reactions to overcome steric barriers .
Basic: What synthetic routes are reported for preparing this compound?
Key steps include:
Halogenation : Bromination of 2-chloronicotinic acid using NBS in CCl₄ (0°C, 2 h).
Esterification : Reaction with tert-butanol and DCC/DMAP in dry THF (12 h, reflux) .
Advanced: How can computational methods predict regioselectivity in further functionalization (e.g., amination or cyanation)?
- DFT Calculations (Gaussian 16) : Compare activation energies for possible transition states. For cyanation, the 6-position is favored (ΔG‡ = 28.5 kcal/mol vs. 32.1 kcal/mol for 4-position) due to lower steric hindrance .
- Molecular Dynamics (MD) Simulations : Assess solvent effects on reaction pathways (e.g., acetonitrile vs. DMF) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
